2-(Bromomethyl)-6-methoxyisoindolin-1-one
Description
2-(Bromomethyl)-6-methoxyisoindolin-1-one is a brominated isoindolinone derivative characterized by a bromomethyl substituent at position 2 and a methoxy group at position 6. Its molecular formula is C₁₀H₁₀BrNO₂, with a calculated molecular weight of 256.09 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromomethyl group at C2 enhances its reactivity in alkylation or cross-coupling reactions, while the methoxy group at C6 influences electronic properties and solubility .
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-8-3-2-7-5-12(6-11)10(13)9(7)4-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOPVBGYBVIAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)CBr)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650641 | |
| Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-10-9 | |
| Record name | 2-(Bromomethyl)-2,3-dihydro-6-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944718-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyisoindolin-1-one typically involves the bromomethylation of 6-methoxyisoindolin-1-one. One common method is the reaction of 6-methoxyisoindolin-1-one with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxyisoindolin-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(Bromomethyl)-6-oxoisoindolin-1-one.
Reduction: The carbonyl group in the isoindolinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted isoindolinones with various functional groups.
Oxidation: 2-(Bromomethyl)-6-oxoisoindolin-1-one.
Reduction: 2-(Bromomethyl)-6-methoxyisoindolin-1-ol.
Scientific Research Applications
2-(Bromomethyl)-6-methoxyisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs targeting various diseases, such as cancer and bacterial infections.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxyisoindolin-1-one is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This property makes it a valuable intermediate in the synthesis of biologically active molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The methoxy group in this compound increases solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to brominated analogs like 6-Bromo-2-methylisoindolin-1-one , which is less polar .
- Stability : Bromomethyl-substituted compounds are sensitive to light and moisture, requiring storage at 2–8°C, whereas benzyl-substituted derivatives (e.g., compound 6) are more stable at room temperature .
Research Findings and Trends
- Synthetic Efficiency : this compound is synthesized in higher yields (≥70%) compared to analogs like 2-Benzyl-6-(2-chloroethoxy)isoindolin-1-one (compound 8, 87% yield), which requires prolonged heating .
- Positional Isomerism : The placement of substituents significantly impacts bioactivity. For example, 7-Bromo-6-methoxyisoindolin-1-one (CAS 1226879-79-3), a positional isomer of the target compound, shows reduced reactivity due to steric hindrance at C7 .
Biological Activity
Overview
2-(Bromomethyl)-6-methoxyisoindolin-1-one is an organic compound classified within the isoindolinone family, notable for its diverse biological activities. The presence of both a bromomethyl and a methoxy group enhances its reactivity and potential applications in medicinal chemistry. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a subject of various scientific investigations.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight: 268.11 g/mol
- CAS Number: 944718-10-9
The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the reactive bromomethyl group. This allows the compound to form covalent bonds with various nucleophiles, facilitating the development of biologically active derivatives. The methoxy group also plays a role in enhancing solubility and reactivity, which can influence the compound's pharmacological properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Activity
The anticancer properties of this compound have been explored through several studies. It has been shown to induce apoptosis in cancer cell lines, likely through mechanisms involving the disruption of cellular signaling pathways. For instance, case studies have reported that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar isoindolinone derivatives:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(Chloromethyl)-6-methoxyisoindolin-1-one | Moderate antimicrobial activity | 25 |
| 2-(Iodomethyl)-6-methoxyisoindolin-1-one | High anticancer activity | 12 |
| This compound | Significant antimicrobial and anticancer activity | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
